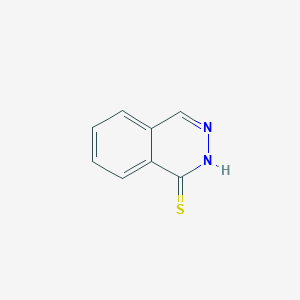

邻苯二嗪-1-硫醇

描述

Synthesis Analysis

Phthalazine-1-thiol and its derivatives can be synthesized through various methods, including one-pot multi-component reactions (MCRs) in aqueous media, which are favored for their efficiency and compliance with green chemistry protocols (Khazaei et al., 2015). Another approach involves the synthesis of phthalimide and nitrile-functionalized benzoxazine monomers for the development of low flammability thermosets, showcasing the structural versatility of phthalazine derivatives (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of Phthalazine-1-thiol derivatives is often confirmed and analyzed using spectroscopic methods such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FT-IR) spectroscopy, and heteronuclear multiple quantum coherence (HMQC) to identify local proton-carbon proximities, which are crucial for determining the molecular conformation and functional group orientation in these compounds (Zhang et al., 2019).

Chemical Reactions and Properties

Phthalazine-1-thiol undergoes a variety of chemical reactions, contributing to its versatility in synthetic applications. It can be involved in cyclocondensation reactions, ring-opening polymerizations, and cyclotrimerizations, leading to the formation of complex heterocyclic systems with high thermal stability and low flammability, indicative of its potential for advanced material synthesis (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of Phthalazine-1-thiol derivatives, such as thermal stability and flammability, are closely related to their chemical structure. The introduction of nitrile-functionalized benzoxazine monomers enhances the thermal stability and reduces the flammability of the resultant polymers, making them suitable for high-performance applications (Zhang et al., 2019).

Chemical Properties Analysis

The chemical properties of Phthalazine-1-thiol derivatives, including reactivity and potential biological activity, depend on the specific substituents and structural modifications. These derivatives exhibit a wide range of pharmacological activities, underscoring the importance of phthalazine as a scaffold in drug discovery. However, the focus here excludes drug use and dosage information, concentrating on the chemical aspects of these compounds (Sangshetti et al., 2019).

科学研究应用

DNA 插层和抗癌活性: 邻苯二嗪的衍生物,特别是 1,4-双(烷基氨基)苯并[g]邻苯二嗪,已被发现能与 DNA 插层结合。此特性表明其作为评估抗癌活性的靶点的潜力 (Pons 等人,1991 年).

用于化学和肽酶活性研究的荧光邻苯二酰亚胺: 邻苯二嗪-5,8-醌及其衍生物可以产生高荧光的邻苯二酰亚胺。这些化合物可能对胺和肽化学以及研究肽酶活性有用 (帕里克和拉古纳坦,1993 年).

多种药理活性: 邻苯二嗪衍生物表现出广泛的药理活性。这些活性包括抗糖尿病、抗癌、抗高血压、抗血栓、抗炎、镇痛、抗抑郁和抗菌特性,使其成为药物发现的宝贵药理支架 (桑谢蒂等人,2019 年).

血管内皮生长因子受体的抑制剂: 某些邻苯二嗪衍生物,特别是 4(唑基苯基)邻苯二嗪-1-胺,显示出作为血管内皮生长因子受体 I 和 II 的有效抑制剂的潜力。它们作为选择性 VEGFR2 抑制剂的开发特别有希望 (基谢廖夫等人,2006 年).

用于肝细胞癌治疗的 EGFR 抑制剂: 新型邻苯二嗪衍生物已被探索作为治疗肝细胞癌的 EGFR 抑制剂,一些化合物表现出活性抗增殖活性 (博雷等人,2019 年).

碳酸酐酶抑制剂: 已发现邻苯二嗪脲和硫脲衍生物可有效抑制碳酸酐酶活性。其中,化合物 3a 显示出最显着的抑制作用 (贝尔伯等人,2013 年).

具有改善稳定性的抗癌试剂: 已报道使用绿色微波工具合成更稳定的邻苯二嗪-1-醇异构体。该化合物是一种有希望的抗癌试剂,具有增强的热稳定性 (里兹克等人,2021 年).

抗菌剂: 新型的 1,2,4-三唑并[3,4-a]邻苯二嗪衍生物对金黄色葡萄球菌和其他细菌和真菌菌株表现出抑制活性,表明它们作为抗菌剂的潜力 (张等人,2014 年).

抗利什曼原虫活性: 含有硝基杂环部分的邻苯二嗪衍生物对巴西利什曼原虫表现出有希望的抗利什曼原虫活性。氧化应激被认为是这些化合物可能的活性方式 (罗梅罗等人,2017 年).

缓蚀: 已评估邻苯二嗪衍生物作为 1M HCl 中低碳钢的缓蚀剂,一些衍生物显示出很高的缓蚀效率 (穆萨等人,2012 年).

对癌细胞系的细胞毒性: 合成了一些新型的 1,4-二取代邻苯二嗪,并测试了它们对癌细胞系的体外细胞毒性。其中一些化合物显示出比顺铂更强的细胞毒性 (翟等人,2008 年); (李等人,2006 年); (张等人,2010 年).

PARP-1 和 PARP-2 抑制剂用于癌症治疗: 已将一系列化合物鉴定为聚(ADP-核糖)聚合酶-1 和 2 的抑制剂,显示出治疗癌症的潜力,特别是具有 BRCA1 和 BRCA2 缺陷的癌症 (米尼尔等人,2008 年).

具有血管舒张作用的磷酸二酯酶 5 抑制剂: 邻苯二嗪衍生物已被确定为具有有效血管舒张作用的潜在磷酸二酯酶 5 抑制剂 (渡边等人,1998 年).

抗炎和镇痛特性: 一些邻苯二嗪衍生物显示出有希望的抗炎和镇痛特性,表明有进一步药理研究的潜力 (谢里夫等人,2018 年); (阿卜杜拉等人,2010 年).

抗惊厥活性: 一种邻苯二嗪衍生物 QUAN-0808 与卡马西平相比具有更高的抗惊厥活性,且神经毒性更低。它对 MES 诱发的癫痫发作和化学诱发的癫痫发作都有效 (孙等人,2010 年).

安全和危害

未来方向

Research on phthalazine-1-thiol and its derivatives is ongoing, with a focus on their potential applications in medicine and other fields. For example, novel phthalazin-1(2H)-one derivatives displaying a dithiocarbamate moiety have shown promising cytotoxic and anti-bacterial activities, suggesting potential future directions for the development of new anticancer and antibacterial agents .

属性

IUPAC Name |

2H-phthalazine-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYHGSBVFWRLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353010 | |

| Record name | phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalazine-1-thiol | |

CAS RN |

16015-46-6 | |

| Record name | 16015-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)